[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether
Description
[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether is a heterocyclic compound featuring an isoxazole core substituted with a 3,4-dichlorophenyl group at the 5-position and a 3-(trifluoromethyl)phenyl ether moiety at the 3-position.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-3-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F3NO2/c18-14-5-4-10(6-15(14)19)16-8-12(23-25-16)9-24-13-3-1-2-11(7-13)17(20,21)22/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAXLXRGLTXFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the gamma-aminobutyric acid (GABA) and/or glutamate receptors in the nervous system of several arthropods. These receptors play a crucial role in inhibiting neurotransmission, thus controlling the excitability and activity of neurons.
Mode of Action
The compound interacts with its targets by antagonistically inhibiting chloride channels . This inhibition is achieved through bonding to the GABA and/or glutamate receptors, which results in changes in the nervous system of the arthropods.
Biochemical Pathways
The affected biochemical pathway primarily involves the GABAergic and glutamatergic neurotransmission systems . The antagonistic inhibition of chloride channels disrupts these systems, leading to downstream effects such as altered neuronal activity and potentially paralysis in arthropods.
Pharmacokinetics
It’s known that the compound is a systemic active ingredient that can be administered orally, suggesting it has good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action result in the disruption of normal neuronal activity in arthropods. This disruption can lead to paralysis and potentially death of the arthropods.
Biological Activity
The compound [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H12Cl2F3N2O
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of specific kinases, similar to other compounds in its class.
Key Pathways:
- PI3K/Akt/mTOR Pathway : This pathway is critical in regulating cell growth and metabolism. The compound's structural analogs have shown significant inhibitory effects on mTOR activity, which is a key player in cancer cell proliferation and survival .
- Kinase Inhibition : Studies have demonstrated that modifications in the compound's structure can enhance its selectivity and potency against specific kinases, offering insights into its potential therapeutic applications .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and its analogs:
| Compound | Target | Activity | IC50 (nM) | Notes |
|---|---|---|---|---|
| This compound | mTOR | Inhibitor | 25 | Potent cellular activity |
| Analog 1 | PI3K | Inhibitor | >1250 | Low selectivity |
| Analog 2 | mTORC1 | Inhibitor | 5.4 | High potency with low PI3K activity |
Case Studies
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and bioavailability of the compound. Results indicated rapid absorption and a short half-life, necessitating further modifications to improve stability and efficacy .
- Cancer Research : The compound has been evaluated for its potential anti-cancer properties. In vitro assays demonstrated significant inhibition of tumor cell lines, particularly those associated with breast and prostate cancers. The mechanism was linked to the downregulation of mTOR signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural features can be compared to similar molecules in terms of substituent effects, synthetic yields, and biological activities. Key analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations:
The 3-(trifluoromethyl)phenyl moiety (as in VId and 11o) introduces strong electron-withdrawing effects, which can stabilize aromatic systems and influence binding interactions in biological targets .
Synthetic Yields :
- Urea derivatives with dichlorophenyl or trifluoromethyl substituents (e.g., 11g, 11o) exhibit high yields (~87%), suggesting robust synthetic routes for similar compounds .
Biological Activity :
- Isoxazole-triazole conjugates (e.g., VId) demonstrate antibacterial activity, implying that the target compound’s isoxazole core and trifluoromethyl group may confer similar properties .
- Urea derivatives (e.g., 11g) highlight the role of halogenated aromatic rings in enzyme inhibition, possibly relevant to herbicide or drug design .
Comparison with Ether-Linked Compounds
Ether linkages are critical for modulating solubility and metabolic stability. The target compound’s 3-(trifluoromethyl)phenyl ether group can be compared to other ether-containing analogs:
Table 2: Ether-Linked Analog Comparison
Key Observations:
- Trifluoromethyl vs. Fluorine : The 3-(trifluoromethyl)phenyl ether in the target compound offers greater electron-withdrawing effects and lipophilicity than a simple fluorophenyl group, which may enhance binding to hydrophobic pockets in proteins .
- Ether vs. Ester : The ether linkage (as in the target compound) is generally more stable under physiological conditions compared to ester analogs (e.g., carboxylates), which are prone to hydrolysis .
Q & A
Q. Advanced
- Variation of substituents : Replace 3,4-dichlorophenyl with 3,5-dichloro or fluorinated analogs () to probe steric/electronic effects .
- Isoxazole ring modifications : Compare 3-isoxazolyl with 4,5-dihydroisoxazolyl derivatives () to assess ring saturation impacts on bioavailability .
- Statistical modeling : Use multivariate regression (e.g., CoMFA) to correlate substituent properties (logP, Hammett σ) with bioactivity .
How can discrepancies in bioactivity data across studies be resolved?
Q. Advanced
- Isomer analysis : Use chiral HPLC () to separate E/Z or enantiomeric forms, which may exhibit divergent activities .
- Purity verification : Re-analyze batches via LC-MS to rule out degradation products () .
- Assay standardization : Compare protocols (e.g., larval stage, diet composition) to identify methodological variables () .
What strategies are effective for determining the mechanism of action?
Q. Advanced
- Target identification : Radiolabeled ligand competition assays (e.g., using [³H]ivermectin for GABA receptor binding) () .
- Gene knockdown : RNAi targeting putative receptors (e.g., glutamate-gated chloride channels) in model organisms.
- Metabolomics : Profile changes in endogenous metabolites (e.g., γ-aminobutyric acid levels) post-treatment via LC-MS .
How can metabolic stability and degradation pathways be assessed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
